(2-Bromo-4,6-difluorophenyl)boronic acid CAS number and properties
(2-Bromo-4,6-difluorophenyl)boronic acid CAS number and properties
An In-depth Technical Guide to (2-Bromo-4,6-difluorophenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery
Abstract
(2-Bromo-4,6-difluorophenyl)boronic acid has emerged as a pivotal reagent in the fields of organic synthesis and medicinal chemistry. Its trifunctional nature—featuring a reactive boronic acid group for cross-coupling, a bromine atom for subsequent functionalization, and two fluorine substituents for modulating physicochemical properties—makes it an exceptionally valuable building block. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, its primary application in Suzuki-Miyaura cross-coupling reactions, a validated experimental protocol, and its strategic importance in the design of novel therapeutics.
Introduction to (2-Bromo-4,6-difluorophenyl)boronic acid
Boronic acids are a class of organoboron compounds that have become indispensable tools in modern synthetic chemistry due to their stability, low toxicity, and versatile reactivity.[1] Since the approval of Bortezomib (Velcade®) in 2003, the first boronic acid-containing drug, interest in these compounds has surged, leading to several other FDA-approved drugs and numerous candidates in clinical trials.[1][2][3]
(2-Bromo-4,6-difluorophenyl)boronic acid is a specialized reagent that offers a unique combination of reactive sites. The boronic acid moiety is primarily utilized for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][5] The strategic placement of two fluorine atoms on the phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa. Furthermore, the bromine atom serves as a versatile synthetic handle, allowing for secondary diversification of the molecular scaffold through additional cross-coupling or other transformations. This multi-functionality makes it a highly sought-after starting material for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Physicochemical Properties and Identification
Accurate identification and understanding of a reagent's physical properties are fundamental to its successful application in research and development.
| Property | Value | Source(s) |
| CAS Number | 1315339-48-0 | [6] |
| Molecular Formula | C₆H₄BBrF₂O₂ | [6] |
| Molecular Weight | 236.81 g/mol | [6] |
| Appearance | Typically an off-white to light yellow powder. | [7][8] |
| Melting Point | Data not available in provided search results. For comparison, similar compounds like 2,6-difluorophenylboronic acid melt at 147-149 °C and 2,4-difluorophenylboronic acid melts at 247-250 °C. | [8][9] |
| Solubility | Generally soluble in organic solvents like DMSO and methanol, with slight solubility in chloroform. | [8] |
The Synthetic Utility in Suzuki-Miyaura Cross-Coupling
The primary application of (2-Bromo-4,6-difluorophenyl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or vinyl halide/triflate.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The causality behind each step is critical for optimizing reaction conditions.
-
Oxidative Addition : The cycle begins with a low-valent Pd(0) complex, which undergoes oxidative addition with the electrophilic coupling partner (e.g., an aryl halide, R¹-X). This step forms a Pd(II) intermediate.[5]
-
Activation & Transmetalation : The boronic acid is not inherently reactive enough for the next step. A base (e.g., Na₂CO₃, CsF) is required to activate the boronic acid, forming a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then undergoes transmetalation with the Pd(II) complex, transferring its organic group (R²) to the palladium center and displacing the halide.[4][5]
-
Reductive Elimination : The final step is the reductive elimination from the Pd(II) intermediate, which forms the new C-C bond in the desired product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Validated Workflow
This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of (2-Bromo-4,6-difluorophenyl)boronic acid with a generic aryl iodide.
Workflow Visualization
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
Reagents:
-
(2-Bromo-4,6-difluorophenyl)boronic acid (1.2 eq)
-
Aryl Halide (e.g., 4-iodoanisole) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2.0-3.0 eq)
-
Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1 ratio)
Procedure:
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), (2-Bromo-4,6-difluorophenyl)boronic acid (1.2 eq), and the base (2.0 eq).
-
Solvent Addition : Add the solvent mixture (e.g., 10 mL per 1 mmol of aryl halide).
-
Inert Atmosphere : Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Catalyst Introduction : Under a positive pressure of the inert gas, add the palladium catalyst to the stirring mixture.
-
Reaction : Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure biaryl product.
Applications in Medicinal Chemistry and Drug Development
The unique structure of (2-Bromo-4,6-difluorophenyl)boronic acid makes it a powerful tool for drug discovery.[10]
-
Bioisosteric Replacement : The fluorinated phenyl ring can act as a bioisostere for other aromatic systems, offering improved properties. Fluorine atoms can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby increasing the drug's half-life.[7]
-
Scaffold Hopping and Library Synthesis : As a readily available building block, it allows for the rapid synthesis of libraries of related compounds. The Suzuki coupling provides a reliable method to attach this fluorinated moiety to various core structures.
-
Late-Stage Functionalization : The presence of the bromine atom is a key strategic advantage. After the initial Suzuki coupling, the bromine can be used in a second, distinct reaction (e.g., another Suzuki coupling, a Buchwald-Hartwig amination, or Sonogashira coupling) to introduce additional diversity and fine-tune the molecule's biological activity.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Hazards : (2-Bromo-4,6-difluorophenyl)boronic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]
-
Handling : Always handle this compound in a well-ventilated area or a chemical fume hood.[12][13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Avoid breathing dust.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[12][14] For long-term stability and to maintain product quality, refrigeration is often recommended.[12][14] Keep away from oxidizing agents.
Conclusion
(2-Bromo-4,6-difluorophenyl)boronic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its predictable reactivity in Suzuki-Miyaura coupling, combined with the beneficial effects of its fluorine substituents and the synthetic versatility of its bromine handle, provides an efficient pathway to novel and complex molecules. For researchers in drug discovery and materials science, mastering the application of this building block is a key step toward the development of next-generation therapeutics and functional materials.
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